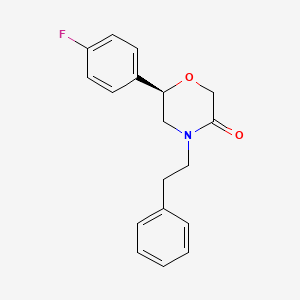

(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one

Beschreibung

(6R)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one is a chiral morpholinone derivative characterized by a fluorinated aryl group at the 6-position and a phenylethyl substituent at the 4-position. Morpholinones are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom, often explored for their pharmacological and material science applications. The 4-fluorophenyl group enhances metabolic stability and bioavailability, a common strategy in drug design, while the 2-phenylethyl chain contributes to lipophilicity and structural bulk.

Eigenschaften

CAS-Nummer |

920801-62-3 |

|---|---|

Molekularformel |

C18H18FNO2 |

Molekulargewicht |

299.3 g/mol |

IUPAC-Name |

(6R)-6-(4-fluorophenyl)-4-(2-phenylethyl)morpholin-3-one |

InChI |

InChI=1S/C18H18FNO2/c19-16-8-6-15(7-9-16)17-12-20(18(21)13-22-17)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |

InChI-Schlüssel |

CCTDHBOAGNHRSR-KRWDZBQOSA-N |

Isomerische SMILES |

C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |

Kanonische SMILES |

C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

Attachment of the Phenylethyl Group: This can be done using Friedel-Crafts alkylation or other alkylation methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- Fluorine (Target): The 4-fluorophenyl group balances lipophilicity (XLogP ~2.1) and polarity, making it suitable for drug-like properties. Fluorine’s small size and electronegativity improve membrane permeability and resistance to oxidative metabolism .

- Nitro Group (Nitrophenyl Analog): The nitro substituent increases molecular weight (+29 g/mol vs. target) and polarity, but its strong electron-withdrawing nature may reduce metabolic stability compared to fluorine. The XLogP (2.7) suggests slightly higher lipophilicity than expected, possibly due to nitro’s ambivalent electronic effects .

- Bromine (Bromophenyl Analog): Bromine’s larger atomic radius introduces steric hindrance and significantly elevates molecular weight (+73 g/mol vs. target). The higher XLogP (~3.5) indicates enhanced hydrophobicity, favoring applications in surfactants or dispersants .

Stereochemical Variations :

- The bromophenyl analog features a [(1S)-1-phenylethyl] group, introducing a chiral center distinct from the target’s 2-phenylethyl chain. This stereochemical difference may influence conformational flexibility and binding interactions in biological systems .

Biologische Aktivität

(6R)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C16H18FNO

- Molecular Weight: 273.33 g/mol

The presence of a fluorine atom in the para position of the phenyl ring is significant for its biological activity, influencing lipophilicity and receptor interactions.

The biological activity of (6R)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one is primarily attributed to its interaction with various molecular targets. The fluorine substituent enhances electron density on the aromatic ring, which may improve binding affinity to specific receptors.

Key Mechanisms:

- Inhibition of Kinases: Similar morpholine derivatives have shown promise as kinase inhibitors, particularly targeting c-KIT and BCR-ABL pathways, which are crucial in certain cancers.

- Antimicrobial Activity: Some studies suggest that morpholine derivatives exhibit antifungal properties due to their ability to disrupt cell membrane integrity.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of (6R)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one and related compounds:

Study 1: c-KIT Inhibition

In a study investigating the efficacy of various morpholine derivatives against c-KIT-positive gastrointestinal stromal tumors (GISTs), (6R)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one demonstrated a GI50 value of 0.031 μM. This indicates potent inhibitory activity against c-KIT kinase, suggesting potential therapeutic applications in GIST treatment .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of morpholine derivatives revealed that compounds with strong electronegative substituents like fluorine exhibited enhanced antifungal activity. While specific data for (6R)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one was not provided, its structural similarities suggest it may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the morpholine ring significantly affect biological activity. The presence of electron-withdrawing groups like fluorine at the para position enhances lipophilicity and receptor binding affinity, which is crucial for efficacy.

Key Findings:

- Fluorine Substitution: Enhances binding affinity and selectivity towards target receptors.

- Phenylethyl Group: Contributes to overall lipophilicity and may influence cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.